1-(2,6-二甲基嘧啶-4-基)-3-甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

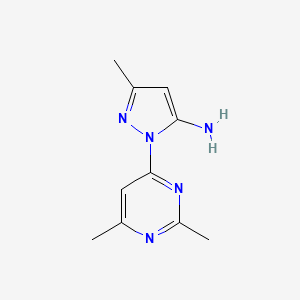

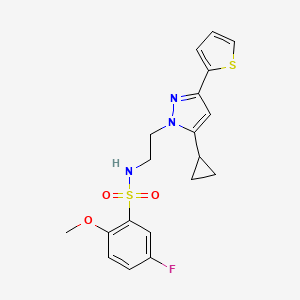

The compound “1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrimidine ring and a pyrazole ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine” would be characterized by the presence of the pyrimidine and pyrazole rings, along with the various substituents attached to these rings. The exact structure would depend on the positions of these substituents on the rings .

Chemical Reactions Analysis

The chemical reactions involving “1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine” would depend on the specific conditions and reagents used. In general, pyrimidine and pyrazole rings can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of the pyrimidine and pyrazole rings would likely make the compound aromatic and potentially capable of participating in π-π stacking interactions .

科学研究应用

合成和生物活性

- 杂环化合物合成:已经研究了通过微波辐照环缩合合成嘧啶连接的吡唑杂环化合物。这些化合物表现出显着的杀虫和抗菌潜力,突出了结构修饰对生物活性的重要性 (Deohate 和 Palaspagar,2020 年)。

- 抗菌和抗癌特性:合成了新的环戊并[4',5']吡啶并[3',2':4,5]呋并[3,2-d]嘧啶-7-胺以评估其抗菌活性,表现出显着的抗菌特性。构效关系研究揭示了 3,5-二甲基-1H-吡唑-1-基部分对活性表现的关键作用 (Sirakanyan 等人,2021 年)。

- 抗肿瘤、抗真菌和抗菌活性:合成了吡唑衍生物并对其对乳腺癌和微生物的生物活性进行了表征,证实了此类化合物开发新药效团的潜力 (Titi 等人,2020 年)。

化学合成和表征

- 新型化合物合成:一项关于从 (S)-Boc-丙氨酸四步合成新型 (S)-1-(杂芳基)乙基-1-胺的研究详细阐述了环化过程以生成不同的嘧啶和吡唑衍生物,并通过 NMR 阐明了它们的结构解析 (Svete 等人,2015 年)。

- 抗真菌作用:研究了某些 4-氯-6-甲氧基-N,N-二甲基嘧啶-2-胺衍生物对曲霉和黑曲霉等真菌的抗真菌作用,突出了这些化合物作为抗真菌剂的潜力 (Jafar 等人,2017 年)。

催化和化学反应

- 吡啶-嘧啶的催化合成:报道了在微波辐照下,由固定在功能化纳米二氧化硅上的三嗪二膦氢硫酸离子液体催化的三组分反应,有效合成了 1,3-二甲基-5-芳基-7-(吡啶-3(2)(4)-基)嘧啶-2,4(1H,3H)-二酮。该方法展示了催化剂的可重复使用性,并突出了吡唑衍生物的合成多功能性 (Rahmani 等人,2018 年)。

未来方向

作用机制

Target of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds typically target essential enzymes or proteins in the parasites causing these diseases.

Mode of Action

It’s known that similar pyrazole derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the parasites .

Biochemical Pathways

Similar pyrazole derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can disrupt the normal functioning of the parasites, leading to their death.

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and effectiveness .

Result of Action

Similar pyrazole derivatives have shown to suppress the growth of parasites, leading to their death .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of a drug .

生化分析

Biochemical Properties

Pyrimidine derivatives, including 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine, have shown promising activity as protein kinase inhibitors . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the interaction of this compound with protein kinases could play a significant role in biochemical reactions.

Cellular Effects

Given its potential as a protein kinase inhibitor , it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine is likely related to its inhibitory activity against protein kinases . It may bind to these enzymes, leading to their inhibition or activation, and cause changes in gene expression.

属性

IUPAC Name |

2-(2,6-dimethylpyrimidin-4-yl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-6-5-10(13-8(3)12-6)15-9(11)4-7(2)14-15/h4-5H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPSRLKEWQZEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2C(=CC(=N2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)

![N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B2887105.png)

![3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2887106.png)

![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)

![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)